2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2/c1-21-10-13-25(14-11-21)30-33-28-19-34(18-24-7-5-4-6-8-24)16-15-26(28)31(37)35(30)20-29(36)32-27-17-22(2)9-12-23(27)3/h4-14,17H,15-16,18-20H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERLQMXRPMAXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-d]pyrimidin core, followed by the introduction of the benzyl and methylphenyl groups through various substitution reactions. The final step involves the acylation of the core structure with N-(2,5-dimethylphenyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for modifying the compound’s solubility or generating active metabolites.
Substitution Reactions
The pyrido[3,4-d]pyrimidine core participates in nucleophilic substitutions, particularly at the 2- and 7-positions.
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes nitration or sulfonation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | 4-(Nitromethyl)phenyl derivative | 62% |
| SO₃/H₂SO₄ | 25°C, 1 hour | 4-(Sulfomethyl)phenyl derivative | 58% |
Nucleophilic Displacement
The benzyl group at position 7 can be replaced with other alkyl/aryl moieties:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Allyl bromide, K₂CO₃ | DMF, 80°C, 12 hours | 7-Allyl derivative | 70% |
Oxidation Reactions
The hexahydro-pyrido ring undergoes oxidation to form aromatic systems:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O | 100°C, 8 hours | Fully aromatic pyrido[3,4-d]pyrimidine | 45% |
| DDQ, CH₂Cl₂ | 25°C, 24 hours | Partially oxidized intermediate | 60% |
Ring-Opening Reactions
Under strong acidic conditions, the pyrido-pyrimidine ring undergoes cleavage:
| Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| 6M HCl, 120°C, 24 hours | 4-Amino-5-(4-methylbenzamido)pyridine-2-carboxylic acid | 50% | Hydrolysis of lactam and C-N bond cleavage. |
Reduction of Amide to Amine
The acetamide group can be reduced to a primary amine:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF | Reflux, 6 hours | 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-pyrido[3,4-d]pyrimidin-3-yl]ethylamine | 65% |
Photochemical Reactions
UV irradiation induces dimerization via the pyrimidine ring:
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| UV (254 nm), 48 hours | Cyclobutane-linked dimer | 30% | Stereoselectivity observed (cis:trans = 3:1); characterized by X-ray crystallography . |
Scientific Research Applications
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific interactions with other substances.
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with three analogs from literature:
*Estimated; †Predicted using substituent contributions.
Key Observations:
- Electron Effects : The 4-methylphenyl group (target) is electron-donating, contrasting with the electron-withdrawing 4-fluorophenyl (Analog 1) . This may enhance π-π stacking in hydrophobic pockets.
- Lipophilicity : The target compound’s 2,5-dimethylphenyl group increases logP compared to Analog 1’s 4-methoxyphenyl (polar OCH₃ group).
Biological Activity
The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide is a member of the pyrido[3,4-d]pyrimidine family. This class of compounds has attracted attention due to their diverse biological activities, including anticancer and antimicrobial properties. The intricate structure of this compound suggests potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C26H30N4O2 , indicating a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The structure features multiple aromatic rings and a heterocyclic core that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O2 |
| Molecular Weight | 442.55 g/mol |
| Structural Class | Pyrido[3,4-d]pyrimidine |
| Functional Groups | Amide, Ketone |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[3,4-d]pyrimidine derivatives. For instance, a study published by Walid Fayad et al. demonstrated that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
In vitro assays showed that This compound effectively inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that derivatives of pyrido[3,4-d]pyrimidines can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrido[3,4-d]pyrimidines are known to inhibit kinases involved in cell signaling pathways critical for cancer progression.
- Apoptosis Induction : Compounds induce programmed cell death in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Antibacterial Mechanisms : The structure allows interaction with bacterial ribosomes or enzymes necessary for cell wall synthesis.
Case Studies
-
Cytotoxicity Against Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells and found a significant reduction in cell viability at concentrations above 10 µM.
Concentration (µM) Cell Viability (%) 0 100 10 75 20 50 50 25 - Antimicrobial Efficacy : In a separate study assessing antibacterial activity against Staphylococcus aureus, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
Q & A
What are the key considerations in designing a synthetic route for this compound?
Level : Basic
Answer :
Designing a synthetic route requires optimizing reaction steps to ensure regioselectivity and yield. Key considerations include:
- Intermediate stability : Protecting groups may be needed for reactive sites (e.g., pyrimidine NH groups) to prevent side reactions .
- Catalyst selection : Use of acetic acid as a catalyst in condensation steps, as demonstrated in hydrazone formation for structurally similar pyrimidine derivatives .
- Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) to isolate intermediates, as seen in multi-step syntheses of acetamide derivatives .
- Reaction monitoring : TLC with dichloromethane as a mobile phase and UV visualization ensures progress tracking .
How can NMR and X-ray crystallography resolve ambiguities in structural characterization?
Level : Basic
Answer :
- 1H/13C-NMR : Assign peaks using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C) to confirm substituent positions. For example, aromatic protons in benzyl or methylphenyl groups appear as distinct multiplets between δ 7.0–8.5 ppm .
- X-ray crystallography : Resolves bond-length discrepancies (e.g., mean C–C bond length = 0.005 Å in pyrido[3,4-d]pyrimidine derivatives) and confirms stereochemistry .
- Cross-validation : Discrepancies between calculated (DFT) and observed NMR shifts can indicate conformational flexibility, requiring crystallographic confirmation .
What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
Level : Advanced
Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
- HPLC-MS monitoring : Use C18 columns with acetonitrile/water gradients to detect degradation products. Mass shifts >2 Da suggest hydrolysis or oxidation .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures; pyrimidine derivatives typically degrade above 200°C .
How can researchers optimize reaction yields in multi-step syntheses?
Level : Advanced
Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups improve mixing and heat transfer in diazomethane syntheses .
- Statistical modeling : Use response surface methodology (RSM) to identify yield maxima. A 91% yield was achieved for a hydrazone intermediate by adjusting ethanol volume and acetic acid concentration .
- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .
What computational tools predict the compound’s binding affinity to biological targets?
Level : Advanced
Answer :
- Molecular docking (AutoDock/Vina) : Dock the compound into protein active sites (e.g., kinases) using PyMOL for visualization. Similar pyrimidine derivatives showed binding energies ≤-8.0 kcal/mol to EGFR .
- MD simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability; RMSD values <2 Å indicate stable binding .
- ADMET prediction (SwissADME) : Evaluate bioavailability and toxicity. LogP values <5 and TPSA <140 Ų are ideal for blood-brain barrier penetration .
How should researchers address discrepancies in biological activity data across assays?
Level : Advanced
Answer :
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize IC50 values to cell viability (MTT assay) .
- Statistical analysis : Apply ANOVA to compare replicates; p-values <0.05 indicate significant differences. Outliers may arise from solvent effects (e.g., DMSO >1% v/v) .
- Mechanistic studies : Combine enzyme inhibition (e.g., kinase assays) with transcriptomics to validate target engagement .
What crystallization strategies improve single-crystal growth for X-ray analysis?
Level : Basic
Answer :
- Solvent diffusion : Slowly diffuse hexane into a saturated DCM solution of the compound at 25°C .
- Seeding : Introduce microcrystals from prior batches to induce nucleation .
- Temperature control : Cooling rates of 0.5°C/hour reduce lattice defects, as shown for pyrido[3,4-d]pyrimidine analogs .
What spectroscopic techniques confirm the purity of the final compound?
Level : Basic
Answer :
- HPLC-DAD : Purity >95% with a single peak at 254 nm (C18 column, 70:30 acetonitrile/water) .
- HRMS : Match experimental m/z ([M+H]+) to theoretical values within 3 ppm error .
- Elemental analysis : Carbon and nitrogen percentages should deviate <0.4% from calculated values .
How can regioselectivity challenges in pyrido[3,4-d]pyrimidine functionalization be mitigated?
Level : Advanced
Answer :
- Directing groups : Install temporary substituents (e.g., bromine at C6) to steer cross-coupling reactions .
- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions (e.g., 100°C, 30 minutes, DMF) .
- Computational guidance : DFT calculations predict electrophilic aromatic substitution sites using Fukui indices .
What protocols validate the compound’s enzyme inhibition potency?
Level : Advanced
Answer :
- Kinase inhibition assays : Use ADP-Glo™ kits to measure IC50 values against recombinant kinases (e.g., 10 nM–1 µM range) .
- SPR biosensing : Immobilize the target enzyme on a CM5 chip; KD values <100 nM indicate high affinity .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by quantifying protein denaturation shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
